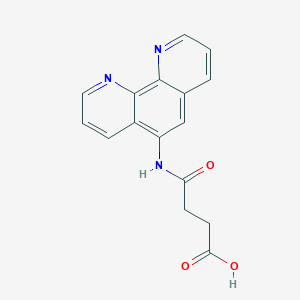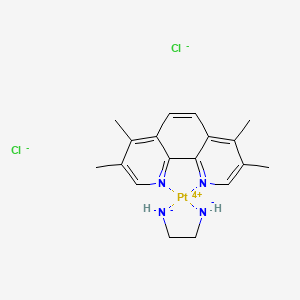
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is a complex compound that combines a platinum center with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride typically involves the coordination of platinum(IV) with 3,4,7,8-tetramethyl-1,10-phenanthroline and azanidylethylazanide ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetone, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments would ensure consistency and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of platinum, while reduction may yield lower oxidation states or even metallic platinum. Substitution reactions result in new platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in targeting cancer cells with minimal effects on healthy cells.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand enhances the stability and solubility of the complex, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides enhanced stability and solubility. This makes it a promising candidate for further research and development in various applications .
Eigenschaften
Molekularformel |
C18H22Cl2N4Pt |
|---|---|
Molekulargewicht |
560.4 g/mol |
IUPAC-Name |
2-azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C16H16N2.C2H6N2.2ClH.Pt/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;3-1-2-4;;;/h5-8H,1-4H3;3-4H,1-2H2;2*1H;/q;-2;;;+4/p-2 |
InChI-Schlüssel |
QRUWHEZTXQYOEA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.C(C[NH-])[NH-].[Cl-].[Cl-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


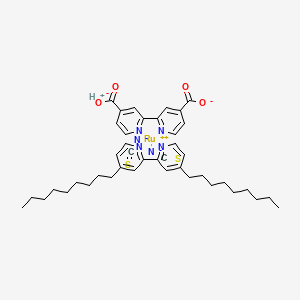
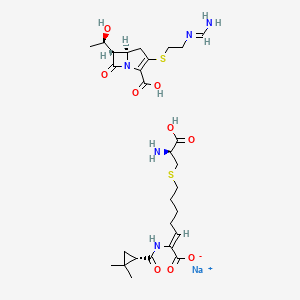
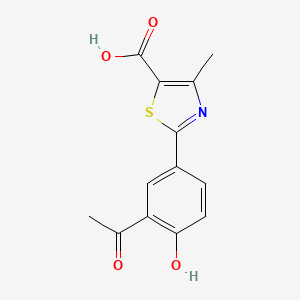
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)


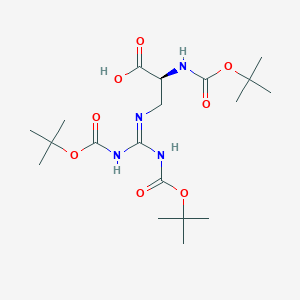

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
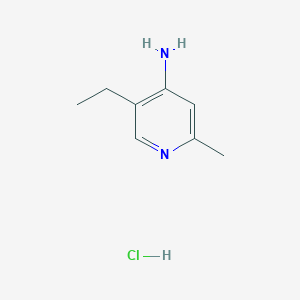

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
